Isoform Selectivity Profile: Head-to-Head Comparison with Compound 5 (US9212144, Ex. 8) in the Same NOS Panel
In a direct head-to-head comparison performed under identical assay conditions, 2-(m-nitrophenyl)-4-methyl-4-hydroxymethyloxazolidine (Compound 16, Ex. 18) demonstrates a markedly different isoform selectivity profile relative to Compound 5 (Ex. 8), a related inhibitor from the same patent family. Both compounds were tested against purified rat nNOS, bovine eNOS, and murine iNOS using the hemoglobin capture assay at 37 °C, pH 7.4 [1]. The target compound yields a substantially higher n/e selectivity ratio, indicating reduced off-target inhibition of the endothelial isoform. This difference is critical for applications requiring nNOS-specific modulation without cardiovascular side effects mediated by eNOS [1].
| Evidence Dimension | nNOS vs. eNOS selectivity (Ki ratio n/e) |
|---|---|
| Target Compound Data | n/e = 47 (Ki nNOS = 0.212 μM; Ki eNOS = 9.89 μM) |
| Comparator Or Baseline | Compound 5 (Ex. 8): n/e = 6.2 (Ki nNOS = 0.075 μM; Ki eNOS = 0.485 μM) |
| Quantified Difference | 7.6-fold higher n/e selectivity for the target compound (47 vs. 6.2) |
| Conditions | Hemoglobin capture assay; purified rat nNOS, bovine eNOS; 37 °C, pH 7.4; Ki calculated from IC₅₀; average of ≥2 replicates [1] |
Why This Matters
Superior n/e selectivity reduces the risk of eNOS-mediated hypotensive effects in downstream in vivo models, making this compound a more appropriate choice for neuroscience-focused nNOS inhibition studies than Compound 5.
- [1] Silverman, R. B.; Cinelli, M. A. 2-Aminoquinoline-Based Compounds for Potent and Selective Neuronal Nitric Oxide Synthase Inhibition. US Patent 9,212,144 B2, December 15, 2015. Table 1. View Source
